Potassium (2R,4R)-2,3,4-trihydroxypentanedioate
Description
L-Arabinaric acid dipotassium salt is a compound with the molecular formula C5H6K2O7 and a molecular weight of 256.29 g/mol. It is a salt form of L-Arabinaric acid, which is a stereoisomeric pentaric acid. This compound is used in various scientific research applications, particularly in studying drug-resistant microbial invasions and the proliferation of malignant cells.
Properties
Molecular Formula |
C5H6K2O7 |
|---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
dipotassium;(2R,4R)-2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2K/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t2-,3-;;/m1../s1 |
InChI Key |
WNTXLGRNHLBLIA-MRWDTFSLSA-L |
Isomeric SMILES |
[C@@H](C([C@H](C(=O)[O-])O)O)(C(=O)[O-])O.[K+].[K+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Arabinaric acid dipotassium salt can be synthesized through the neutralization of L-Arabinaric acid with potassium hydroxide. The reaction typically involves dissolving L-Arabinaric acid in water and then adding potassium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to obtain the dipotassium salt.
Industrial Production Methods
Industrial production of L-Arabinaric acid dipotassium salt follows similar principles but on a larger scale. The process involves the use of industrial-grade L-Arabinaric acid and potassium hydroxide, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality assurance tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
L-Arabinaric acid dipotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other stereoisomeric forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different carboxylic acids, while reduction can yield various alcohols.
Scientific Research Applications
L-Arabinaric acid dipotassium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used in the synthesis of polyhydroxypolyamides and other complex molecules.
Biology: It plays a role in studying the metabolic pathways of pentaric acids and their derivatives.
Medicine: Research on drug-resistant microbial invasions and cancer proliferation often involves this compound.
Industry: It is used in the production of various chemical products and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of L-Arabinaric acid dipotassium salt involves its interaction with specific molecular targets and pathways. It is known to affect the metabolic pathways of pentaric acids, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
L-Arabinaric acid dipotassium salt can be compared with other similar compounds, such as:
Dipotassium L-lyxarate: Another stereoisomeric pentaric acid salt with similar properties.
Dipotassium D-glucarate: A related compound used in similar research applications.
The uniqueness of L-Arabinaric acid dipotassium salt lies in its specific stereochemistry and its applications in studying drug resistance and cancer proliferation.
Biological Activity
Potassium (2R,4R)-2,3,4-trihydroxypentanedioate, commonly known as potassium L-tartrate, is a compound with significant biological activity. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Potassium L-tartrate is a potassium salt of tartaric acid, characterized by its molecular formula . The compound is known for its chirality, having two enantiomers (2R,4R) and (2S,4S), which can exhibit different biological activities.
Pharmacological Effects
Research has highlighted several key pharmacological effects of potassium L-tartrate:
- Metabolic Regulation : Potassium L-tartrate has been shown to influence lipid and glucose metabolism. It acts as a modulator of metabolic pathways that are crucial for energy homeostasis and fat storage regulation .
- Anti-inflammatory Properties : Studies indicate that the compound exhibits anti-inflammatory effects through the regulation of inflammatory signaling pathways. This includes the modulation of AMPK (AMP-activated protein kinase) and PPAR (peroxisome proliferator-activated receptors) pathways, which are vital in metabolic diseases such as obesity and diabetes .
- Osteogenesis Promotion : There is evidence suggesting that potassium L-tartrate can promote bone formation by enhancing osteoblast activity. This effect is particularly relevant in the context of osteoporosis treatment .
The mechanisms through which potassium L-tartrate exerts its biological effects include:
- AMPK Activation : By activating AMPK, potassium L-tartrate promotes fatty acid oxidation and glucose uptake in skeletal muscle cells. This action helps improve insulin sensitivity and reduces blood lipid levels .
- PPAR Modulation : The compound influences PPAR signaling pathways that regulate fat metabolism and glucose homeostasis. This modulation can lead to improved metabolic profiles in individuals with metabolic disorders .
- Inhibition of Inflammatory Pathways : Potassium L-tartrate inhibits pro-inflammatory pathways such as NF-κB and NLRP3 inflammasome activation, thereby reducing chronic inflammation associated with metabolic diseases .
Case Studies
Several studies have investigated the biological activity of potassium L-tartrate:
- Diabetes Model : In a diabetic rat model, administration of potassium L-tartrate significantly reduced blood glucose levels and improved lipid profiles compared to control groups. The study highlighted its potential as an adjunct therapy for diabetes management .
- Osteoporosis Treatment : A clinical trial involving postmenopausal women showed that supplementation with potassium L-tartrate resulted in increased bone mineral density after six months of treatment. The findings support its use in osteoporosis prevention strategies .
- Anti-inflammatory Effects : In vitro studies demonstrated that potassium L-tartrate reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory conditions .
Data Summary
The following table summarizes key research findings related to the biological activity of potassium L-tartrate:
| Study Type | Model/Population | Dosage | Key Findings |
|---|---|---|---|
| Diabetes Model | Diabetic Rats | 50 mg/kg | Reduced blood glucose levels; improved lipid profile |
| Osteoporosis Treatment | Postmenopausal Women | 1000 mg/day | Increased bone mineral density |
| Anti-inflammatory Study | Macrophages | 20 μM | Decreased pro-inflammatory cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
